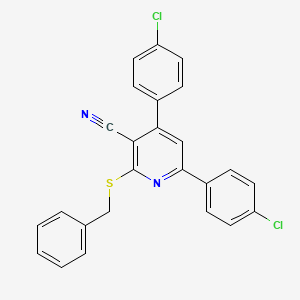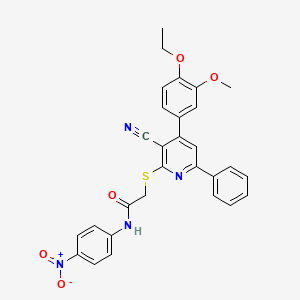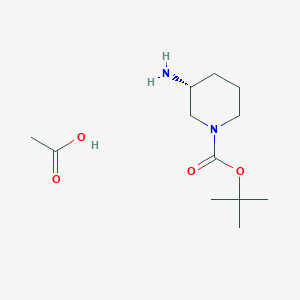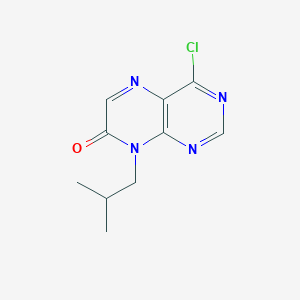
2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile is a complex organic compound with the molecular formula C26H16Cl2N2S. This compound is part of the nicotinonitrile family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile typically involves a multi-step process. One common method is the three-component Dimroth reaction, which involves the condensation of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction is carried out in dry alcohol, and the resulting nicotinonitrile derivatives are obtained in fair to good yields (60-75%) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile
- 2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile
Uniqueness
2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of benzylthio and chlorophenyl groups makes it particularly versatile for various applications in research and industry .
Properties
Molecular Formula |
C25H16Cl2N2S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-4,6-bis(4-chlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H16Cl2N2S/c26-20-10-6-18(7-11-20)22-14-24(19-8-12-21(27)13-9-19)29-25(23(22)15-28)30-16-17-4-2-1-3-5-17/h1-14H,16H2 |
InChI Key |
JWQHXXXSZFMKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)
![2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)




![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)



![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid](/img/structure/B11774781.png)
